REACTION_CXSMILES
|
CC1[O:3][C:4](=[O:16])/[C:5](=[CH:7]/[C:8]2[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=2)/N=1.Cl.[O:18]1CCOCC1>>[CH3:15][S:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][C:5](=[O:18])[C:4]([OH:3])=[O:16])=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
CC=1OC(/C(/N1)=C/C1=CC=C(C=C1)SC)=O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
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CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
ADDITION
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Details
|
Ethyl acetate and water were added to the residue
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(C=C1)CC(C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |